molecular formula C12H12BrNO B13852265 N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide

N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide

Cat. No.: B13852265
M. Wt: 266.13 g/mol
InChI Key: KSOAPNGZGYPSFD-UHFFFAOYSA-N
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Description

N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide is an organic compound characterized by the presence of a bromoethynyl group attached to a phenyl ring, which is further connected to an ethyl chain ending in an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide typically involves the following steps:

    Acetylation: The attachment of an acetamide group to the ethyl chain.

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts. The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the bromoethynyl group to a more oxidized state.

    Reduction: Reduction of the bromoethynyl group to an ethynyl group.

    Substitution: Replacement of the bromo group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carbonyl compound, while reduction may produce an ethynyl derivative.

Scientific Research Applications

N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide exerts its effects involves its interaction with specific molecular targets. The bromoethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways, resulting in the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Bromomethyl methyl ether: Another brominated compound with different functional groups.

    2-(2-(Dimethylamino)ethoxy)ethanol: Contains an ethoxy group instead of an ethynyl group.

    Glutaminase Inhibitor, Compound 968: A different class of compound with distinct biological activity.

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

N-[2-[2-(2-bromoethynyl)phenyl]ethyl]acetamide

InChI

InChI=1S/C12H12BrNO/c1-10(15)14-9-7-12-5-3-2-4-11(12)6-8-13/h2-5H,7,9H2,1H3,(H,14,15)

InChI Key

KSOAPNGZGYPSFD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CC=CC=C1C#CBr

Origin of Product

United States

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